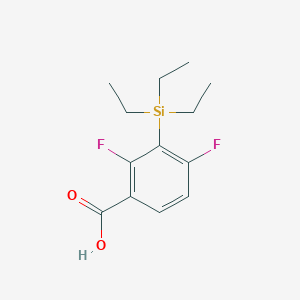
Benzoic acid, 2,4-difluoro-3-(triethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID: is a chemical compound with the molecular formula C13H18F2O2Si . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by a triethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID typically involves the following steps :
Industrial Production Methods
Industrial production methods for 2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms and the triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can yield alcohols or aldehydes .
Scientific Research Applications
2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the triethylsilyl group can influence the compound’s binding affinity and specificity for these targets, thereby modulating their activity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID can be compared with other similar compounds, such as:
2,4-Difluorobenzoic Acid: Lacks the triethylsilyl group, which can affect its chemical reactivity and biological activity.
3-(Triethylsilyl)benzoic Acid: Lacks the fluorine atoms, which can influence its binding affinity and specificity for molecular targets.
2,4-Difluoro-3-(trimethylsilyl)benzoic Acid: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group, which can affect its steric and electronic properties.
These comparisons highlight the unique features of 2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID, such as the presence of both fluorine atoms and the triethylsilyl group, which contribute to its distinct chemical and biological properties.
Biological Activity
Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of benzoic acid, 2,4-difluoro-3-(triethylsilyl)- , a compound that exhibits significant potential in various therapeutic areas.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula: C13H15F2O2Si
- Molecular Weight: 270.34 g/mol
- IUPAC Name: 2,4-difluoro-3-(triethylsilyl)benzoic acid
The presence of fluorine atoms and a triethylsilyl group enhances the lipophilicity and biological activity of this benzoic acid derivative.
Biological Activities
Antimicrobial Activity:
Research indicates that benzoic acid derivatives can exhibit antimicrobial properties. The incorporation of fluorine atoms in the structure has been shown to enhance the antibacterial activity against various pathogens. For instance, studies have demonstrated that compounds with similar structures possess significant activity against Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Potential:
Benzoic acid derivatives are also explored for their anticancer properties. The introduction of fluorine can influence the compound's interaction with biological targets, potentially enhancing its efficacy against cancer cell lines. Preliminary studies suggest that 2,4-difluoro-3-(triethylsilyl)-benzoic acid may inhibit the growth of certain cancer cell lines, although detailed cytotoxicity assays are needed for conclusive evidence .
Anti-inflammatory Effects:
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to benzoic acid have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Further investigation into this compound's ability to modulate inflammatory pathways is warranted .
Case Studies and Research Findings
- Cytotoxicity Assays:
- A study evaluated the cytotoxic effects of various benzoic acid derivatives on human cancer cell lines. The results indicated that compounds with similar structural modifications showed varying degrees of cytotoxicity, with some exhibiting IC50 values in the low micromolar range against MCF-7 breast cancer cells .
- Antimicrobial Screening:
Data Table: Summary of Biological Activities
Properties
CAS No. |
651027-06-4 |
|---|---|
Molecular Formula |
C13H18F2O2Si |
Molecular Weight |
272.36 g/mol |
IUPAC Name |
2,4-difluoro-3-triethylsilylbenzoic acid |
InChI |
InChI=1S/C13H18F2O2Si/c1-4-18(5-2,6-3)12-10(14)8-7-9(11(12)15)13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) |
InChI Key |
JVLRXFBENBMGGF-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=C(C=CC(=C1F)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















